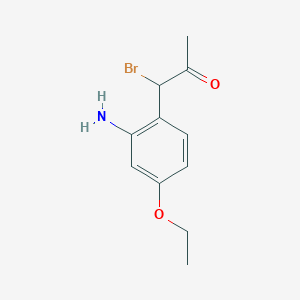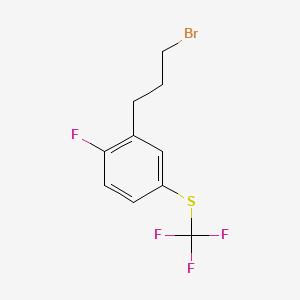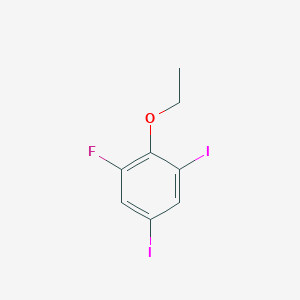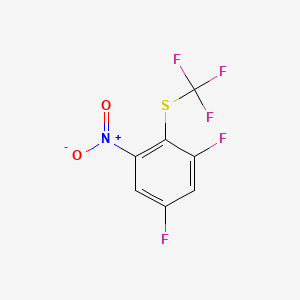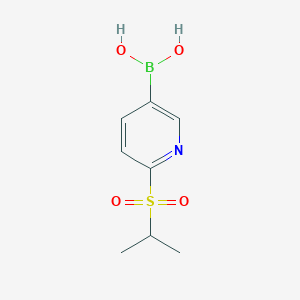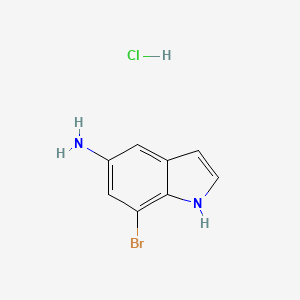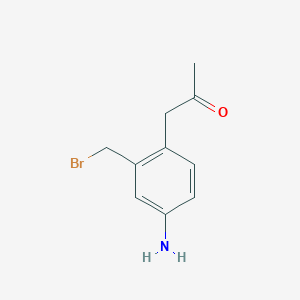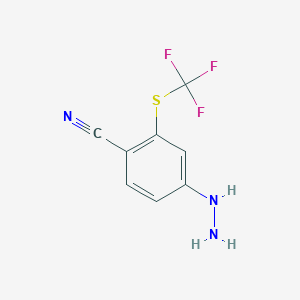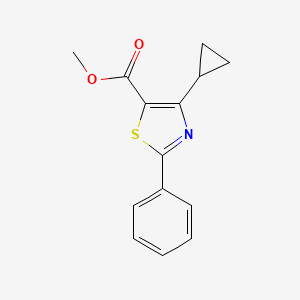![molecular formula C13H27NO4Si B14046430 4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid](/img/structure/B14046430.png)
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid is an organic compound with the molecular formula C13H27NO4Si. This compound is notable for its unique structure, which includes a trimethylsilyl group, making it a valuable intermediate in organic synthesis and various research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid typically involves the protection of amino acids. One common method includes the reaction of L-leucine with trimethylsilyl ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trimethylsilyl group, using reagents like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid is used extensively in scientific research, including:
Chemistry: As a protecting group for amino acids in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid involves its role as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the amino group. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under mild acidic conditions, revealing the free amino group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpentanoic acid (Leucine): A branched-chain amino acid with similar structural features but without the trimethylsilyl group.
2-Amino-3-methylbutanoic acid (Valine): Another branched-chain amino acid with a similar backbone but different side chain.
2-Amino-3-methylpentanoic acid (Isoleucine): Similar in structure but with a different arrangement of the side chain.
Uniqueness
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This makes it particularly useful as a protecting group in organic synthesis, providing stability and selectivity that are not present in its non-silylated counterparts.
Propiedades
Fórmula molecular |
C13H27NO4Si |
|---|---|
Peso molecular |
289.44 g/mol |
Nombre IUPAC |
4-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H27NO4Si/c1-10(2)9-11(12(15)16)14(3)13(17)18-7-8-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,16) |
Clave InChI |
ISZJODSUCSTOSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


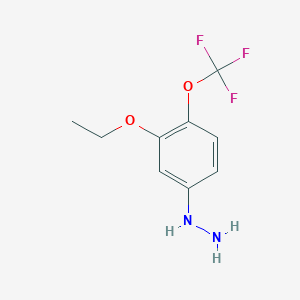
![(Z)-methyl 2-ethoxy-3-((2'-(N'-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate](/img/structure/B14046373.png)
